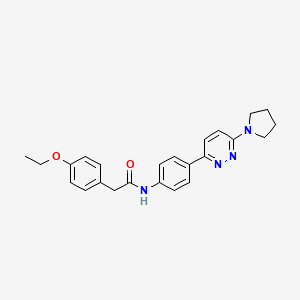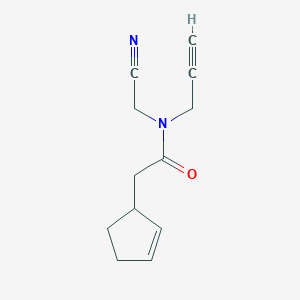
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide is a complex organic compound with a unique structure that combines a cyanomethyl group, a cyclopentene ring, and a propynylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide typically involves a multi-step process. One common method starts with the preparation of the cyclopentene ring, which can be achieved through the cyclization of suitable precursors under acidic or basic conditions. The cyanomethyl group is then introduced via a cyanomethylation reaction, often using cyanomethyl halides in the presence of a base. The final step involves the coupling of the propynylacetamide moiety, which can be achieved through a variety of methods, including amide bond formation using coupling reagents such as carbodiimides or through direct alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents and catalysts are some of the strategies that can be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The cyclopentene ring and propynylacetamide moiety can also contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Cyanomethyl)-2-cyclopent-2-en-1-ylacetamide: Lacks the propynyl group, which may affect its reactivity and biological activity.
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-methylacetamide: Contains a methyl group instead of a propynyl group, potentially altering its chemical properties and applications.
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-ethylacetamide: Similar to the methyl derivative but with an ethyl group, which may influence its solubility and reactivity.
Uniqueness
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide is unique due to the presence of the propynyl group, which can participate in additional chemical reactions, such as click chemistry, and may enhance its binding affinity to specific molecular targets
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-8-14(9-7-13)12(15)10-11-5-3-4-6-11/h1,3,5,11H,4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKNKVXGGQPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1CCC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

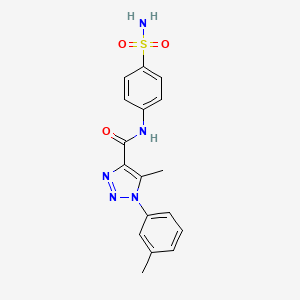
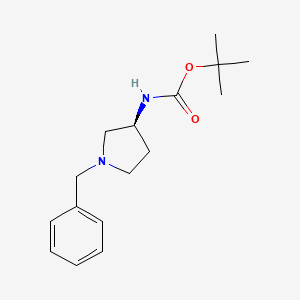
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![10-(4-bromobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2392437.png)
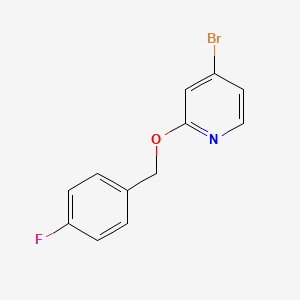
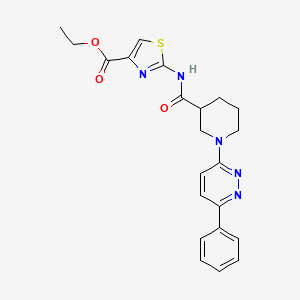
![1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392446.png)
![3-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2392447.png)
![1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)
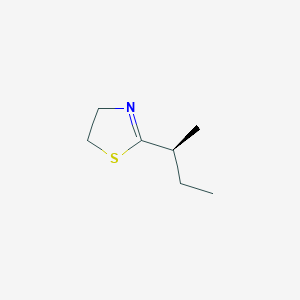
![8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2392450.png)
![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2392452.png)
